1-Methyl-4-(2-nitrophenyl)piperidin-4-ol
Description
1-Methyl-4-(2-nitrophenyl)piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring, a methyl group at the 1-position, and a 2-nitrophenyl substituent at the 4-position. This compound is of interest due to its structural complexity, which combines an electron-withdrawing nitro group with a hydroxylated piperidine scaffold.
Properties
CAS No. |
92926-55-1 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-methyl-4-(2-nitrophenyl)piperidin-4-ol |
InChI |
InChI=1S/C12H16N2O3/c1-13-8-6-12(15,7-9-13)10-4-2-3-5-11(10)14(16)17/h2-5,15H,6-9H2,1H3 |
InChI Key |
ZQSBMOMQUUGFBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=CC=C2[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Nitrophenyl Groups
- 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol (CID 25918860): Structure: Contains a methoxy group at the 3-position and a nitro group at the 4-position of the phenyl ring. Applications: Positional isomerism (methoxy vs. nitro placement) may influence interactions with biological targets, such as enzymes or receptors .
1-(5-Nitropyridin-2-yl)piperidin-4-ol (CAS 353258-16-9):
Piperidin-4-ol Derivatives with Diverse Substituents
- LAS_52160953 (1-Methyl-4-((3,4,5-trimethylphenoxy)methyl)piperidin-4-ol): Structure: Includes a bulky 3,4,5-trimethylphenoxymethyl group. Functional Insights: Demonstrated strong binding affinity (−8.6 kcal/mol) to TgAPN2, forming hydrogen bonds with Tyr914 and hydrophobic contacts with residues like Asp920 and Leu1372. The target compound’s 2-nitrophenyl group may exhibit weaker hydrophobic interactions but stronger electronic effects due to the nitro group .
1-(4-Trifluoromethyl-phenyl)piperidin-4-ol :
- 1-Methyl-4-(2-methylpropyl)piperidin-4-ol (CID 23395567): Structure: Aliphatic 2-methylpropyl substituent.
Pharmacological and Biochemical Comparisons
Receptor Binding and Selectivity
- Dopamine D2 Receptor Ligands (e.g., ((1H-indol-3-yl)methyl)piperidin-4-ol analogs): These compounds exhibit moderate-to-high affinity for D2 receptors, acting as antagonists. The target compound’s nitro group may reduce affinity due to steric hindrance or electronic effects but could enhance selectivity for non-dopaminergic targets .
Metabolic and Physicochemical Properties
- Electron-Withdrawing Effects : The nitro group in the target compound increases acidity of the hydroxyl group (pKa reduction), enhancing solubility in polar solvents compared to methyl- or methoxy-substituted analogues.
- Stability : Nitro groups are generally resistant to metabolic degradation but may undergo reduction in vivo, unlike trifluoromethyl or aliphatic substituents .
Data Tables
Table 1: Structural and Binding Comparison of Selected Piperidin-4-ol Derivatives
Table 2: Physicochemical Properties
| Compound | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| This compound | 1.8 | ~0.5 | Moderate (Nitro reduction) |
| 1-Methyl-4-(2-methylpropyl)piperidin-4-ol | 2.3 | ~1.2 | High |
| LAS_52160953 | 3.1 | ~0.1 | Low (Bulky groups) |
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